trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Stereochemistry Chemical Synthesis Chiral Resolution

Chiral purity is non-negotiable in kinase inhibitor SAR. The trans-isomer (CAS 1426921-58-5) eliminates stereochemical ambiguity that compromises binding data when mixed isomers are used. • Defined trans-geometry ensures consistent orientation of the 4-aminopyrazole pharmacophore within ATP-binding pockets. • Orthogonal -NH₂ (pyrazole) and -OH (cyclohexane) handles enable sequential, selective derivatization for analog library synthesis. • ≥97% purity; unambiguously distinguished from cis-isomer (CAS 1426921-50-7) by InChI Key. Supplied exclusively for R&D and further manufacturing. Bulk quantities and custom packaging available.

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 1426921-58-5
Cat. No. B2611755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
CAS1426921-58-5
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESC1CC(CCC1N2C=C(C=N2)N)O
InChIInChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4,10H2
InChIKeySEOVCKDZPLPWFS-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Overview


trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1426921-58-5) is a heterocyclic building block with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.24 g/mol [1]. Its structure combines a trans-1,4-disubstituted cyclohexanol core with a 4-amino-1H-pyrazole substituent . This compound is supplied at purities of ≥97% and is exclusively intended for research and further manufacturing applications .

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Isomer Specificity


The stereochemistry of 4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is not a minor detail but a fundamental determinant of its molecular geometry and biological function. The trans-isomer (CAS 1426921-58-5) and its cis counterpart (CAS 1426921-50-7) are distinct chemical entities with unique InChI Keys and different three-dimensional configurations [1]. These geometric differences dictate how the molecule interacts with chiral environments, such as enzyme active sites or receptor pockets, leading to significant differences in binding affinity and pharmacological activity [2]. Therefore, substituting one for the other in any structure-activity relationship (SAR) study or synthetic pathway would introduce a critical, uncontrolled variable that could invalidate research findings.

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Evidence


Stereochemical Purity: trans vs cis

The trans-configuration of 4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is defined by its specific InChI Key (SEOVCKDZPLPWFS-KYZUINATSA-N) . This key encodes its unique three-dimensional structure, where the 4-aminopyrazole and hydroxyl substituents are on opposite faces of the cyclohexane ring. This contrasts with the cis-isomer (CAS 1426921-50-7), which has the InChI Key SEOVCKDZPLPWFS-DTORHVGOSA-N .

Stereochemistry Chemical Synthesis Chiral Resolution

Commercial Purity Specification

Suppliers of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol specify a minimum purity of 97% . This level of purity is a key procurement metric, ensuring that the material meets a defined standard for use as a building block in synthesis and research applications .

Chemical Purity Quality Control Procurement

Aminopyrazole Kinase Inhibitor Building Block

The 4-aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition [1]. While this specific compound is a building block and has not been directly evaluated for kinase inhibition, related 4-aminopyrazole derivatives have demonstrated potent inhibitory activity. For example, a series of 4-aminopyrazole derivatives designed as JAK inhibitors showed IC₅₀ values as low as 0.039 μM for JAK3, 0.098 μM for JAK2, and 0.67 μM for JAK1 [2]. This underscores the class-level potential for developing potent and selective kinase inhibitors using aminopyrazole-containing building blocks.

Medicinal Chemistry Kinase Inhibition Building Block

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol Applications


Stereospecific Chiral Kinase Inhibitor Synthesis

The distinct trans-geometry of this building block (as defined by its InChI Key ) makes it an essential starting material for the synthesis of chiral drug candidates, particularly in the kinase inhibitor space. Its rigid cyclohexane scaffold with defined stereochemistry allows medicinal chemists to precisely orient the 4-aminopyrazole pharmacophore in the ATP-binding pocket, as supported by the development of related aminopyrazole-based inhibitors [1].

Functionalized Heterocyclic Intermediates

This compound serves as a versatile intermediate for preparing more complex molecules. The primary amine on the pyrazole ring and the hydroxyl group on the cyclohexane core provide two orthogonal synthetic handles. This allows for sequential or selective functionalization to create diverse libraries of analogs for structure-activity relationship (SAR) studies, which is a common strategy in the aminopyrazole class [2].

Chiral Chromatography Reference Standard

Given the availability and distinct stereochemical identity of both its trans (CAS 1426921-58-5) and cis (CAS 1426921-50-7) isomers , this compound can be utilized as a reference standard to develop or validate chiral analytical methods. Its well-defined structure can be used to calibrate HPLC or SFC systems for separating stereoisomers in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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